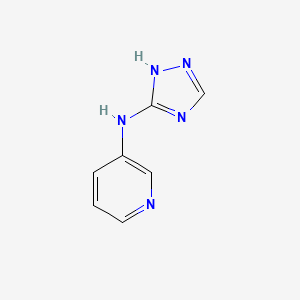

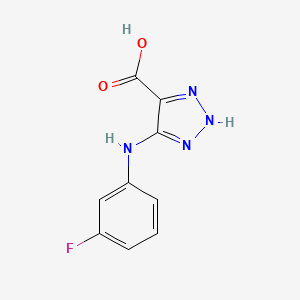

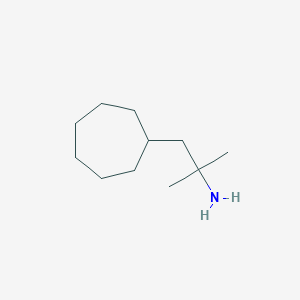

N-(4H-1,2,4-triazol-3-yl)pyridin-3-amine

Descripción general

Descripción

“N-(4H-1,2,4-triazol-3-yl)pyridin-3-amine” is a compound that contains a pyridine ring and a 1,2,4-triazole ring . It is a type of heterocyclic compound, which means it contains atoms of at least two different elements as members of its rings . These types of compounds are known for their ability to form hydrogen bonds with different targets, which can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Synthesis Analysis

The synthesis of “N-(4H-1,2,4-triazol-3-yl)pyridin-3-amine” and its derivatives has been reported in several studies . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis

The molecular structure of “N-(4H-1,2,4-triazol-3-yl)pyridin-3-amine” and its derivatives has been studied using various techniques . For example, one study reported the structure of a compound featuring a two-dimensional (2D) 4-connected framework .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4H-1,2,4-triazol-3-yl)pyridin-3-amine” and its derivatives have been analyzed in several studies . For example, one study reported the photoluminescence properties of compounds in the solid-state and solvent suspension at ambient temperature .Aplicaciones Científicas De Investigación

Antifungal Activity

- Summary of Application: This compound has been used in the synthesis of derivatives with potential antifungal activity . It’s particularly effective against strains of the genera Candida, Geotrichum, Rhodotorula, and Saccharomyces .

- Methods of Application: The compound is synthesized by multistep reactions starting from 4-chloropyridine-3-sulfonamide . The final compounds are then evaluated for antifungal activity against various strains .

- Results: Many of the synthesized compounds show greater efficacy than fluconazole, mostly towards Candida albicans and Rhodotorula mucilaginosa species, with MIC values ≤ 25 µg/mL .

Anti-Inflammatory Activity

- Summary of Application: N-[3-(substituted-4H-1,2,4-triazol-4-yl)]benzo-(d)] thiazol-2-amine derivatives have been reported to have in vivo anti-inflammatory activity .

- Results: From the result, only compound 30a displayed the most potent in vivo anti-inflammatory .

Antimicrobial Activity

- Summary of Application: Triazole compounds, including 1,2,4-triazole derivatives, have been reported to have various pharmacological activities such as antimicrobial .

Anticonvulsant Activity

- Summary of Application: 1,2,4-triazole derivatives have been reported to exhibit anticonvulsant activity .

Antitubercular Activity

- Summary of Application: 1,2,4-triazole derivatives have been reported to exhibit antitubercular activity .

Antidepressant Activity

- Summary of Application: 1,2,4-triazole derivatives have been reported to exhibit antidepressant activity .

Antiviral Activity

- Summary of Application: 1,2,4-triazole derivatives have been reported to exhibit antiviral activity .

Anthelmintic Activity

- Summary of Application: 1,2,4-triazole derivatives have been reported to exhibit anthelmintic activity .

Antioxidant Activity

- Summary of Application: 1,2,4-triazole derivatives have been reported to exhibit antioxidant activity .

Analgesic Activity

- Summary of Application: 1,2,4-triazole derivatives have been reported to exhibit analgesic activity .

Antimalarial Activity

Safety And Hazards

Direcciones Futuras

The future directions for the research on “N-(4H-1,2,4-triazol-3-yl)pyridin-3-amine” and its derivatives could include further investigation into their potential therapeutic applications, particularly in the field of cancer treatment . Additionally, more studies are needed to fully understand the mechanism of action of these compounds.

Propiedades

IUPAC Name |

N-(1H-1,2,4-triazol-5-yl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5/c1-2-6(4-8-3-1)11-7-9-5-10-12-7/h1-5H,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCVNKNHYNSXSIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC2=NC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4H-1,2,4-triazol-3-yl)pyridin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-1-(8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1458711.png)

![3-(Chloromethyl)-6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1458712.png)

![(3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B1458716.png)

![5,6,7,8-Tetrahydro-imidazo[1,2-a]pyrazine-2-carboxylic acid dihydrochloride](/img/structure/B1458721.png)

![4-(1-Piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B1458728.png)